hydroquinidine

Description

Historical Context of Cinchona Alkaloid Research and Hydroquinidine (B1662865) Development

The history of this compound is intrinsically linked to the study of cinchona bark and the isolation of its key alkaloids. The recognition of the medicinal properties of cinchona bark by indigenous peoples in South America predates its introduction to Europe in the 17th century. distilling.comresearchgate.net

Early Isolation of Quinine (B1679958) and Cinchonine from Cinchona Bark

The scientific investigation of cinchona bark intensified in the 18th century. Early efforts to isolate the active principle were made, though initially without success in identifying the therapeutically active compounds. researchgate.netflacso.edu.ec In 1820, French pharmacists Pierre Joseph Pelletier and Joseph Bienaimé Caventou achieved the isolation of two key alkaloids from cinchona bark: quinine and cinchonine. distilling.comflacso.edu.ecwikipedia.orgceon.rsresearchgate.net This isolation marked a pivotal moment, enabling more precise study and application of these compounds. ceon.rs

Recognition of Quinine and Quinidine (B1679956) as Bioactive Alkaloids

Following their isolation, quinine and other cinchona alkaloids were recognized for their significant biological activities. Quinine quickly became prominent for its efficacy in treating malaria, a use that had been associated with cinchona bark for centuries. distilling.comwikipedia.orgceon.rsresearchgate.netnih.gov Quinidine, a diastereomer of quinine, was also identified and its effectiveness, alongside quinine, cinchonine, and cinchonidine, was evaluated in early clinical trials between 1866 and 1868. ceon.rswikipedia.org The recognition of quinine and quinidine as bioactive agents laid the groundwork for further research into the pharmacological properties of cinchona alkaloids.

Evolution and Derivatization of this compound

This compound, also known as dithis compound (B8771983), is a cinchona alkaloid closely related to quinidine. nih.govwikipedia.org It is a dihydro-derivative, meaning it differs from quinidine by the saturation of the vinyl group on the quinuclidine (B89598) ring. While quinine and quinidine were the initial focus of research due to their antimalarial and antiarrhythmic properties, the study and derivatization of these compounds led to the investigation of related alkaloids like this compound. wikipedia.orgpatsnap.com The development of this compound as a distinct compound of interest stemmed from the broader research into modifying cinchona alkaloids to potentially alter or enhance their pharmacological profiles.

Academic Significance and Research Trajectory of this compound

The academic significance of this compound has evolved over time, reflecting shifts in research priorities and a deeper understanding of its mechanisms of action.

Transition of Research Focus: From Cardiac Electrophysiology to Broader Biological Activities

Historically, research into this compound, similar to quinidine, was significantly focused on its effects on cardiac electrophysiology, particularly its role as a Class Ia antiarrhythmic agent. wikipedia.orgpatsnap.comnih.govdrugbank.com this compound is known to block sodium channels, affecting the depolarization phase of the cardiac action potential and prolonging the refractory period. patsnap.com It has been investigated for its use in conditions like Brugada syndrome and short QT syndrome, where it has shown effects on QT interval and reduction of arrhythmic events. nih.govnih.govoup.comjacc.orgresearchgate.net

More recently, the academic research focus on this compound has expanded beyond cardiac applications to explore a wider range of biological activities. This transition is driven by the increasing recognition of ion channels' diverse roles in various cellular processes, including those implicated in diseases like cancer and infectious diseases. nih.govresearchgate.netresearchgate.netnih.gov

Current Research Paradigms and Emerging Areas of Investigation

Current research paradigms involving this compound are exploring its potential in new therapeutic areas, particularly in oncology and as an antimicrobial agent. Studies have investigated this compound's anti-cancer activity in various cell lines, including colon, pancreatic, hepatocellular, breast, and ovarian cancer cells. nih.govresearchgate.netresearchgate.netnih.govmedchemexpress.com Research indicates that this compound can decrease colony formation, migration, and proliferation while stimulating apoptosis in these cancer cells. researchgate.netresearchgate.netnih.gov Altered gene expression profiles related to cell cycle arrest and apoptosis have been observed upon this compound treatment. researchgate.netresearchgate.netnih.gov

Another emerging area of investigation is the antimicrobial potential of this compound. Recent studies have demonstrated its activity against several clinically important bacteria, including multidrug-resistant strains like Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. drugtargetreview.comnews-medical.netport.ac.uknews-medical.netnih.gov Research suggests that this compound may exert its antibacterial effects by altering the expression of virulence factors and interfering with bacterial motility and communication. drugtargetreview.comport.ac.uknews-medical.net Studies are ongoing to determine the molecular targets and mechanisms of action responsible for these antimicrobial effects. news-medical.nettandfonline.com

The ongoing research into the broader biological activities of this compound exemplifies the continued academic interest in cinchona alkaloids beyond their historical uses.

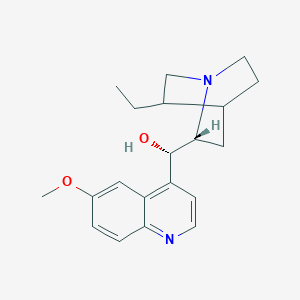

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(S)-[(2R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13?,14?,19-,20+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOQGZACKSYWCH-ROBKBVBWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1CN2CCC1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435-55-8 | |

| Record name | Hydroquinidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Hydroquinidine

General Synthesis Strategies for Hydroquinidine (B1662865) and Related Quinoline (B57606)/Dihydroquinoline Scaffolds

The synthesis of this compound and related compounds containing the quinoline or dihydroquinoline scaffold can be achieved through several approaches, ranging from the modification of existing natural products to the de novo construction of the heterocyclic ring system using classical and modern synthetic methodologies.

Hydrogenation Approaches from Quinine (B1679958)

This compound is a hydrogenated derivative of quinidine (B1679956), sharing the same stereochemistry but lacking the vinyl group present in quinidine. buchler-gmbh.combuchler-gmbh.com Similarly, hydroquinine (B45883) (dihydroquinine) is the hydrogenated derivative of quinine and is stereoisomeric with this compound. drugfuture.com A primary method for obtaining this compound involves the catalytic hydrogenation of quinidine. This process selectively reduces the vinyl group on the quinuclidine (B89598) ring while preserving the rest of the molecule's complex structure.

A reported synthetic route for this compound from quinidine involves catalytic hydrogenation in the presence of palladium on carbon (Pd/C). For instance, a procedure describes the reaction of quinidine with hydrogen gas in methanol (B129727) using 5% palladium on carbon as the catalyst. The reaction is conducted under pressure (around 5 atm) at a controlled temperature (e.g., 35 °C) for several hours until the starting material is consumed. guidechem.com After the reaction, the catalyst is removed by filtration, and the product, this compound, is obtained after concentration of the filtrate. guidechem.com

Hydroquinine, the stereoisomer of this compound, can also be prepared by the catalytic hydrogenation of quinine. drugfuture.comnih.gov This highlights the importance of hydrogenation as a direct method to access dihydrocinchona alkaloids from their unsaturated counterparts.

Here is an example of reaction conditions for the synthesis of this compound by hydrogenation:

| Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Product |

| Quinidine | H₂, 5% Pd/C | Methanol | 35 | ~5 | 5 | This compound |

Classical Organic Synthesis Routes for Quinoline Derivatives

The quinoline ring system, a core component of this compound's structure (specifically, the dihydroquinoline part), can be constructed through various classical named reactions. These methods typically involve the condensation and cyclization of simple aromatic amines and carbonyl compounds.

The Skraup synthesis is a well-established method for synthesizing quinoline and its derivatives. iipseries.orgpharmaguideline.comwordpress.comuop.edu.pkvedantu.comgoogle.comgoogle.comresearchgate.netslideshare.netnih.gov It involves heating an aniline (B41778) with glycerol (B35011) in the presence of concentrated sulfuric acid and an oxidizing agent, commonly nitrobenzene (B124822) or arsenic pentoxide. iipseries.orgwordpress.comuop.edu.pkvedantu.comgoogle.com Sulfuric acid serves as both a catalyst and a dehydrating agent. uop.edu.pkvedantu.com The reaction proceeds via the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline to acrolein, cyclization, and oxidation of the resulting dihydroquinoline intermediate to the aromatic quinoline. iipseries.orguop.edu.pkvedantu.com The reaction can be vigorous and exothermic, and sometimes ferrous sulfate (B86663) or boric acid is added to moderate the reaction. uop.edu.pkvedantu.com

Key components and conditions for the Skraup synthesis include:

Reactants: Aniline (or substituted aniline), Glycerol. iipseries.orguop.edu.pkvedantu.com

Acid Catalyst/Dehydrating Agent: Concentrated Sulfuric Acid. iipseries.orguop.edu.pkvedantu.com

Oxidizing Agent: Nitrobenzene, Arsenic Pentoxide. iipseries.orgwordpress.comuop.edu.pkvedantu.comgoogle.com Nitrobenzene can also act as a solvent. wordpress.com

Conditions: Heating to high temperatures. vedantu.com Additives like ferrous sulfate or boric acid can be used to control the reaction exotherm. uop.edu.pkvedantu.com

The Friedländer synthesis is another prominent method for constructing quinoline derivatives. iipseries.orgpharmaguideline.comuop.edu.pknih.govwikipedia.orgjk-sci.comrsc.orgacademie-sciences.frresearchgate.netcdnsciencepub.commdpi.comresearchgate.net This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a carbonyl compound containing an active α-methylene group, typically catalyzed by an acid or a base. pharmaguideline.comwikipedia.orgjk-sci.comacademie-sciences.frresearchgate.net The reaction is an aldol (B89426) condensation type followed by cyclodehydration and imine formation. iipseries.orgwikipedia.orgjk-sci.com

The mechanism generally involves the formation of an imine between the amino group and one of the carbonyls, followed by an intramolecular aldol reaction and subsequent dehydration to yield the quinoline ring. wikipedia.orgcdnsciencepub.com Alternatively, the initial step can be an aldol addition followed by imine formation and dehydration. wikipedia.orgcdnsciencepub.com The Friedländer synthesis is valuable for its operational simplicity and the ready availability of starting materials, finding applications in the synthesis of pharmaceuticals and natural products. jk-sci.com

Key features of the Friedländer synthesis:

Reactants: ortho-Aminoaryl aldehyde or ketone, Carbonyl compound with an active α-methylene group. pharmaguideline.comwikipedia.orgjk-sci.comacademie-sciences.frresearchgate.net

Catalyst: Acids (e.g., sulfuric acid, p-toluenesulfonic acid, Lewis acids) or Bases (e.g., potassium hydroxide, sodium hydroxide). pharmaguideline.comwikipedia.orgjk-sci.comacademie-sciences.frresearchgate.net

Reaction Type: Condensation, intramolecular cyclization. jk-sci.com

Various other condensation reactions contribute to the synthesis of quinoline and dihydroquinoline scaffolds. These methods often involve the reaction of anilines or related aromatic amines with dicarbonyl compounds or α,β-unsaturated carbonyl compounds under acidic or basic conditions. pharmaguideline.comresearchgate.netwikipedia.orgrsc.org

Examples of such condensation reactions include:

Combes Synthesis: Condensation of anilines with β-diketones followed by acid-catalyzed cyclization. iipseries.orgpharmaguideline.comnih.govrsc.orgwikipedia.org This method is often used to prepare 2,4-disubstituted quinolines. wikipedia.org

Doebner-Miller Reaction (Skraup-Doebner von Miller synthesis): Reaction of anilines with α,β-unsaturated carbonyl compounds, often generated in situ from aldehydes and ketones, in the presence of an acid. nih.goviipseries.orgpharmaguideline.comresearchgate.netrsc.orggoogle.com

Pfitzinger Reaction: Reaction of isatin (B1672199) with a carbonyl compound (ketone or aldehyde) in the presence of a strong base to produce quinoline-4-carboxylic acids. iipseries.orgpharmaguideline.com

Conrad-Limpach-Knorr Synthesis: Reaction of anilines with β-keto esters. Depending on the reaction temperature, this can yield either 4-quinolones (lower temperature) or 2-quinolones (higher temperature). pharmaguideline.comresearchgate.netrsc.orgrsc.org

These condensation reactions provide flexible routes to a wide variety of substituted quinolines and serve as foundational methods in heterocyclic synthesis.

Advanced Synthetic Techniques for Quinoline and Dihydroquinoline Derivatives

Beyond the classical methods, modern organic chemistry has developed advanced techniques for the synthesis of quinoline and dihydroquinoline derivatives, often offering milder conditions, improved efficiency, and greater control over selectivity. These techniques frequently involve the use of specialized catalysts, alternative energy sources, and novel reaction methodologies.

Advanced synthetic techniques include:

Transition Metal Catalysis: Transition metals like palladium, ruthenium, copper, and cobalt are employed to catalyze various reactions leading to quinoline scaffolds, such as C-H bond functionalization, oxidative annulation, and coupling reactions. rsc.orgmdpi.comrsc.orgrsc.org These methods can allow for the construction of complex quinoline structures with high efficiency and functional group tolerance. mdpi.comrsc.org

Metal-Free and Organocatalysis: The development of metal-free catalytic systems and the use of small organic molecules (organocatalysts) have emerged as greener and often more selective alternatives for quinoline synthesis. rsc.orgrsc.org this compound itself and its derivatives are widely used as chiral organocatalysts in asymmetric synthesis. buchler-gmbh.combuchler-gmbh.com

Microwave and Ultrasound Irradiation: Utilizing microwave irradiation or ultrasound can significantly accelerate reaction times and improve yields in quinoline synthesis compared to conventional heating methods. rsc.orgresearchgate.netrsc.orgfrontiersin.org

Multicomponent Reactions (MCRs): MCRs allow for the rapid assembly of complex quinoline structures from three or more simple starting materials in a single pot, minimizing waste and increasing synthetic efficiency. researchgate.netresearchgate.netrsc.orgbohrium.com

Solvent-Free and Green Chemistry Approaches: Efforts are being made to develop more environmentally friendly synthetic protocols for quinolines, including solvent-free reactions and the use of less hazardous solvents and catalysts. rsc.orgacademie-sciences.frresearchgate.netrsc.orgfrontiersin.orgajol.info

These advanced techniques continue to expand the repertoire of methods available for synthesizing quinoline and dihydroquinoline derivatives, enabling the preparation of diverse and complex structures relevant to various fields, including medicinal chemistry and materials science.

This compound: Synthetic Approaches and Applications in Asymmetric Catalysis

This compound, a cinchona alkaloid, is a significant organic compound widely utilized in various chemical transformations, particularly in the field of asymmetric synthesis. This article focuses on the synthetic methodologies employed for its preparation and chemical derivatization, as well as its crucial role in asymmetric catalysis.

The synthesis and modification of this compound are essential for developing novel chiral catalysts and ligands with tailored properties. Various reaction types contribute to these processes.

Palladium-Catalyzed Reactions

Palladium catalysis plays a role in the functionalization of this compound derivatives. For instance, a palladium-catalyzed borylation/silica gel promoted hydrolysis sequence has been employed for the synthesis of hydroquinine-6'-boric acid from a hydroquinine-derived triflate and bis(pinacolato)diboron. This method allows for the introduction of a boric acid group at the C-6' position of the quinoline ring, providing a versatile building block for further functionalization acs.orgacs.orgx-mol.com. The resulting hydroquinine-6'-boric acid can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, Petasis reaction, and selenylation reactions, yielding 6'-functionalized hydroquinines acs.orgacs.orgx-mol.com. Additionally, palladium acetate (B1210297) in conjunction with this compound 1,4-phthalazinediyl diether ((DHQD)2PHAL) has been utilized as a catalytic system in Suzuki-Miyaura cross-coupling reactions conducted in water researchgate.net.

Catalytic Reduction Methods

Catalytic reduction methods are fundamental in the synthesis of dihydrocinchona alkaloids, including this compound. The reduction of the vinyl group at the C-3 position of the quinuclidine ring in quinidine yields this compound. Hydrogenation using palladium on carbon (Pd/C) is a common method for this transformation nih.gov. This catalytic reduction approach is part of procedures for synthesizing 9-amino(9-deoxy)epi cinchona alkaloids from quinidine and other cinchona alkaloids nih.gov.

Multi-component Reactions

While direct multi-component reactions involving this compound as a reactant are less commonly highlighted in the provided search results, cinchona alkaloid derivatives, including those related to this compound, have been explored in the context of multi-component reactions as catalysts or chiral inducers rsc.orgnih.govorganic-chemistry.org. For example, hydroquinine derivatives have been used as chiral catalysts in asymmetric Strecker reactions, a type of multi-component reaction, for the synthesis of α-aminonitriles nih.govmdpi.com.

Oxidative Reactions

Oxidative reactions can be applied to modify the this compound scaffold or involve this compound derivatives as catalysts or ligands in oxidation processes. This compound 1,4-phthalazinediyl diether ((DHQD)2PHAL), a derivative of this compound, is notably used as a chiral ligand in the presence of potassium osmate (K2OsO2(OH)4) for asymmetric dihydroxylation reactions beilstein-journals.org. This catalytic asymmetric oxidation allows for the enantioselective introduction of two hydroxyl groups across a double bond beilstein-journals.org. While this compound itself can be a product of reduction, its derivatives play a role in facilitating oxidative transformations in other substrates.

Asymmetric Synthesis and Stereochemical Control in this compound Analogues

This compound and its derivatives are invaluable in asymmetric synthesis due to their inherent chirality, enabling the control of stereochemistry in various reactions.

Enantioselective Approaches for Chiral Cinchona Alkaloid Derivatives

Enantioselective synthesis approaches are crucial for obtaining chiral cinchona alkaloid derivatives with high stereochemical purity. These methods often involve modifying the natural cinchona alkaloids, such as quinidine, to create new chiral catalysts and ligands. Procedures for synthesizing 9-amino(9-deoxy)epi cinchona alkaloids, which are valuable chiral organocatalysts, involve starting materials like dithis compound (B8771983) nih.gov. These syntheses often utilize reactions like the Mitsunobu reaction followed by reduction or direct hydrogenation to achieve the desired chiral derivatives nih.gov. The development of novel chiral polymers containing cinchonidinium moieties, closely related to this compound, through methods like Mizoroki–Heck polymerization, also represents an enantioselective approach to create chiral materials for asymmetric catalysis acs.org.

Utilization of this compound in Chiral Catalysis for Asymmetric Reactions

This compound and its derivatives are widely employed as chiral catalysts and ligands in a broad spectrum of asymmetric reactions, facilitating the formation of enantiomerically enriched products rsc.orgresearchgate.netrsc.org. These applications leverage the well-defined stereochemistry of the cinchona alkaloid scaffold to induce asymmetry in the transition state of a reaction.

Derivatization Strategies for Structure-Activity Relationship Studies and Novel Compound Generation

Derivatization strategies are employed to systematically modify the this compound scaffold. By observing how these structural changes impact a specific activity (e.g., binding affinity, catalytic activity, or material property), researchers can establish SARs. This understanding guides the design of novel compounds with enhanced or desired characteristics.

Synthesis of this compound-Functionalized Monomers and Polymers

The incorporation of this compound into polymeric structures can yield materials with unique properties, such as those relevant for drug or gene delivery. One approach involves synthesizing a this compound-functionalized monomer that is compatible with controlled polymerization techniques. For instance, a hydroquinine-functionalized monomer (HQ) has been synthesized and shown to be compatible with reversible addition–fragmentation chain transfer (RAFT) polymerization. nih.govacs.org This compatibility allows for the synthesis of copolymers with controlled molar mass and varying percentages of the this compound-derived monomer. nih.govacs.org

Studies have explored the copolymerization of this HQ monomer with comonomers like 2-hydroxyethyl acrylate (B77674) (HEA) to create polymers with HQ mole percentages ranging from 12% to 100%. nih.govacs.org Hydroquinine was selected over quinine in this context to minimize undesired chain transfer or cross-linking events during polymerization by having only one polymerizable alkene on the final monomer. nih.govacs.org Unlike quinine, the HQ monomer was amenable to both RAFT copolymerization and free-radical homopolymerization, offering a greater degree of control over polymer synthesis. nih.govacs.org

Research findings suggest that the composition of these this compound-containing copolymers can significantly influence their interactions with biomolecules, such as plasmid DNA (pDNA), and their efficiency in applications like gene delivery. nih.govacs.org For example, in studies involving pDNA delivery, polymers with intermediate levels of HQ incorporation (e.g., HQ-25 and HQ-35) demonstrated enhanced transgene expression compared to commercial controls and variants with higher HQ content. acs.org This highlights the importance of monomer structure and polymer composition in optimizing the performance of these materials. acs.org

Molecular and Cellular Mechanisms of Hydroquinidine Activity

Electrophysiological Modulations at the Ion Channel Level (Non-Clinical)

Hydroquinidine (B1662865) modulates several key ion currents that are critical for cardiac electrical activity.

Interaction with Voltage-Gated Sodium Channels (NaV)

This compound, like other Class Ia antiarrhythmic agents, primarily targets voltage-gated sodium channels (NaV) ncats.io. The cardiac NaV channel, NaV1.5, is the predominant subtype in the heart and is essential for the rapid depolarization phase (Phase 0) of the action potential researchgate.net.

Inhibition of Fast Inward Sodium Currents during Phase 0 Depolarization

This compound inhibits the fast inward sodium current (INa) ncats.io. This current is responsible for the rapid influx of sodium ions into the cell, which drives the initial depolarization phase (Phase 0) of the cardiac action potential patsnap.comresearchgate.net. By blocking these channels, this compound reduces the rate of rise of the action potential (Vmax), thereby decreasing the excitability and conductivity of cardiac cells patsnap.com. This action helps to stabilize the cardiac membrane and prevent abnormal rapid depolarizations that can lead to arrhythmias patsnap.com.

Studies on quinidine (B1679956), a closely related compound, have shown that its slowing of conduction is associated with reduced maximum upstroke velocity (Vmax) of the action potential due to inhibition of the fast inward sodium current ahajournals.org. Quinidine binds within the pore domain of the human cardiac NaV1.5 channel, obstructing the ion permeation path nih.gov. While specific detailed research findings and data tables solely focused on this compound's direct quantitative effects (e.g., IC50 values) on NaV channels in isolation were not prominently available in the provided search results, its classification as a Class Ia agent and the described mechanism align with potent sodium channel blockade patsnap.comncats.io.

Modulation of Potassium Channels (KV)

In addition to its effects on sodium channels, this compound also exerts significant effects on various potassium channels, influencing the repolarization phase of the cardiac action potential patsnap.com.

Blockade of Delayed Rectifier Potassium Currents (IKr, IKs)

This compound prolongs the repolarization phase (Phase 3) of the cardiac action potential by blocking the delayed rectifier potassium currents, specifically the rapid component (IKr) and the slow component (IKs) patsnap.com. These currents are major repolarizing currents in the heart nih.gov. The blockade of IKr and IKs leads to an extended QT interval on the electrocardiogram, indicative of prolonged ventricular repolarization patsnap.com. This prolonged repolarization can help prevent re-entrant circuits that contribute to tachyarrhythmias patsnap.com.

Quinidine, which is structurally similar to this compound, has been shown to block both IKr and IKs jacc.org. Studies suggest that IKr is more sensitive than steady-state sodium current to quinidine, and its suppression develops more rapidly ahajournals.org. Quinidine exhibits a greater affinity for the open state of the IKr channel jacc.org. This compound has been found to prolong the QT interval nih.gov.

Influence on Inward Rectifier Potassium Current (IK1)

This compound also influences the inward rectifier potassium current (IK1) jacc.orgcardiolatina.com. The IK1 current is crucial for maintaining the negative resting membrane potential and contributes to the final phase of repolarization nih.govuu.nl. Modulation of IK1 by this compound can further impact the action potential duration and resting membrane potential nih.govuu.nl. Quinidine has been shown to block IK1 jacc.orgcardiolatina.com.

Effects on Transient Outward Potassium Current (Ito)

This compound affects the transient outward potassium current (Ito) jacc.orgcardiolatina.com. Ito is involved in the early repolarization phase (Phase 1) of the action potential, contributing to the notch observed in epicardial and M cells nih.gov. Blockade of Ito by this compound can contribute to the prolongation of the action potential duration jacc.orgcardiolatina.comjacc.org.

Quinidine has been shown to block Ito jacc.orgcardiolatina.comjacc.org. This blockade is proposed to play a role in the efficacy of quinidine in conditions like Brugada syndrome, where an imbalance involving Ito is implicated in arrhythmogenesis cardiolatina.comjacc.org. Studies have demonstrated that quinidine inhibits transient outward potassium current in cardiac muscle cardiolatina.com.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 91503 nih.gov |

| This compound Hydrochloride | 16211709 cenmed.com |

| Quinidine | 441074 guidetopharmacology.org |

Data Tables

Based on the available search results, detailed quantitative data (e.g., IC50 values for specific ion channels) for this compound were limited. However, the qualitative effects on ion channels are consistently reported.

Table 1: Summary of this compound's Electrophysiological Modulations

| Ion Channel Target | Effect Reported | Phase of Action Potential Affected |

| Voltage-Gated Sodium Channels (NaV) | Inhibition of fast inward sodium current (INa) patsnap.comncats.io | Phase 0 Depolarization patsnap.com |

| Delayed Rectifier Potassium Current (IKr, IKs) | Blockade patsnap.com | Phase 3 Repolarization patsnap.com |

| Inward Rectifier Potassium Current (IK1) | Influence/Blockade jacc.orgcardiolatina.com | Phase 3 Repolarization, Resting Membrane Potential nih.govuu.nl |

| Transient Outward Potassium Current (Ito) | Effects/Blockade jacc.orgcardiolatina.com | Phase 1 Repolarization nih.gov |

This table summarizes the primary reported electrophysiological effects of this compound based on the provided information. More detailed quantitative data would require further specific research findings.

General Ion Channel Blocker Characteristics and Identification of Undescribed Targets

This compound is characterized as a potent ion channel blocker. Its antiarrhythmic actions are primarily mediated through its effects on cardiac ion channels, specifically modulating sodium (Na+) and potassium (K+) channels. This compound hydrochloride, a form of this compound, inhibits the fast inward sodium channels during phase 0 of the cardiac action potential, decreasing the rate of depolarization and thereby reducing the excitability and conductivity of cardiac cells. patsnap.com Additionally, it affects potassium channels, prolonging the repolarization phase (phase 3) by blocking delayed rectifier potassium currents (IKr and IKs). patsnap.com This action contributes to an extended QT interval and helps prevent re-entrant circuits that can cause tachyarrhythmias. patsnap.com While its effects on major cardiac ion channels are established, ongoing research may continue to identify the full spectrum of its ion channel interactions and potential undescribed targets.

Anticholinergic Effects in Cardiac Contexts

Beyond its ion channel blocking activity, this compound also possesses mild anticholinergic effects. patsnap.compatsnap.com These anticholinergic properties can further influence heart rate and rhythm by inhibiting the action of the vagus nerve on the heart. patsnap.com This can be beneficial in increasing heart rate in cases of bradyarrhythmias and counteracting excessive vagal tone that may contribute to certain arrhythmias. patsnap.com

Anticancer Mechanisms in In Vitro Cell Models

Studies using in vitro cancer cell models have investigated the potential of this compound as an anticarcinogenic agent, focusing on its impact on cell proliferation, viability, colony formation, tumorigenicity, cell cycle progression, and the induction of programmed cell death.

Anticancer Mechanisms in In Vitro Cell Models

This compound has demonstrated significant anticarcinogenic activity in various cancer cell lines in vitro. This activity is associated with its ability to influence fundamental cellular processes critical for cancer growth and survival.

Inhibition of Cancer Cell Proliferation and Viability

This compound has been shown to significantly inhibit the growth and decrease the viability of various cancer cell lines. Studies have reported a remarkable anti-cancer activity of this compound in colon, pancreatic, and hepatocellular cancer cells. researchgate.netmedchemexpress.com It has also demonstrated a significant anticarcinogenic effect on breast and ovarian cancer cells, as well as non-small cell lung cancer cells. nih.govresearchgate.netnih.govtubitak.gov.trnih.govresearchgate.net This inhibition is often observed in a dose- and time-dependent manner. For instance, this compound decreased the viability of MCF-7 (breast cancer) and SKOV-3 (ovarian cancer) cells in a time- and dose-dependent fashion. nih.gov The half maximal inhibitory concentrations (IC50) for 24-hour treatment were found to be 0.31 mM for MCF-7 cells and 0.28 mM for SKOV-3 cells. nih.gov

Here is a summary of IC50 values for this compound in selected cancer cell lines:

| Cell Line | Cancer Type | Treatment Duration | IC50 (mM) | Source |

| MCF-7 | Breast Cancer | 24 hours | 0.31 | nih.gov |

| SKOV-3 | Ovarian Cancer | 24 hours | 0.28 | nih.gov |

| T47D | Breast Cancer | 24 hours | ~0.03 | mdpi.com |

| MCF-7 | Breast Cancer | 24 hours | ~0.05 | mdpi.com |

Note: IC50 values can vary depending on the specific experimental conditions and cell line characteristics.

Impact on Colony Formation and Tumorigenicity in Various Cancer Cell Lines

This compound significantly impairs the colony-forming ability and reduces the tumorigenicity of cancer cells in vitro. In breast and ovarian cancer cells (MCF-7 and SKOV-3), this compound treatment notably decreased the ability of cells to form colonies. nih.govnih.gov For SKOV-3 cells, treatment with 0.1 mM and 0.2 mM this compound reduced colony formation by 10- and 14-fold, respectively. researchgate.net Similarly, in MCF-7 cells, 0.2 mM this compound treatment impaired colony-forming ability by 10-fold. nih.gov this compound has also been shown to decrease colony formation and tumorigenicity in colon, pancreatic, and hepatocellular cancer cells, as well as glioblastoma multiforme (GBM) cells. researchgate.netmedchemexpress.comnih.govresearchgate.netresearchgate.net Tumorigenicity, assessed in vitro, often involves evaluating the ability of cells to form spheroids or colonies in soft agar (B569324), mimicking anchorage-independent growth characteristic of transformed cells. mds-usa.commdpi.com this compound treatment has been shown to reduce the number and size of formed spheroids in SKOV-3 cells. nih.gov

Regulation of Cell Cycle Progression

Research indicates that this compound influences the cell cycle progression of cancer cells, contributing to the inhibition of proliferation. Upon this compound treatment, several cell cycle-related processes have been found to be suppressed. nih.govresearchgate.net Studies on breast cancer cells (MCF-7) have shown that this compound can lead to cell cycle arrest. nih.gov Proteomic analysis of this compound-treated MCF-7 cells identified low abundance of proteins like CDK1, MCM2, and MCM7, which are involved in cell cycle progression. nih.govresearchgate.net Inhibition of CDK1, for instance, has been linked to G2/M arrest in various cancer cell lines. nih.gov In SKOV-3 cells, proteins such as RRM2 and CDK6, also involved in proliferation-related pathways, were found at low abundance after this compound treatment. nih.govresearchgate.net Altered gene expression profiles upon this compound treatment in cancer cells are consistent with observed cellular effects, showing downregulation of genes involved in cell division and survival and upregulation of genes promoting cell cycle arrest. researchgate.netnih.govresearchgate.net

Induction of Programmed Cell Death Pathways

This compound has been shown to induce programmed cell death pathways, such as apoptosis, in various cancer cell lines. Studies consistently report that this compound treatment stimulates apoptosis in cancer cells. researchgate.netnih.govnih.govresearchgate.netresearchgate.neteurekaselect.com In breast and ovarian cancer cells (MCF-7 and SKOV-3), this compound treatment led to a significant increase in apoptosis. nih.govnih.gov For SKOV-3 cells, a 2.03-fold increase in apoptosis rate was detected in the this compound-treated group. nih.gov Proteomic analysis has revealed that apoptosis and ferroptosis pathways were activated upon this compound treatment in breast and ovarian cancer cells. nih.govresearchgate.net The altered gene expression profile in response to this compound is in accordance with these findings, showing elevated expression levels of genes functioning in apoptosis. researchgate.netnih.govresearchgate.net

Apoptosis Induction

This compound has been shown to stimulate apoptosis, a form of programmed cell death, in various cancer cell lines. researchgate.nettubitak.gov.trresearchgate.netnih.gov Studies on breast and ovarian cancer cells (MCF-7 and SKOV-3) demonstrated that HQ treatment leads to apoptosis induction. researchgate.netnih.govtubitak.gov.tr Similarly, HQ promoted apoptosis in pancreatic and liver cancer cells. nih.gov Research on glioblastoma multiforme (GBM) cells, both temozolomide-sensitive and -resistant, also revealed that HQ treatment increased apoptosis. nih.govdovepress.com This pro-apoptotic effect is considered a significant contributor to HQ's anticarcinogenic activity. researchgate.netnih.govtubitak.gov.tr

Potential Activation of Ferroptosis

Beyond apoptosis, this compound treatment has been associated with the activation of ferroptosis pathways in cancer cells. tubitak.gov.trresearchgate.netdntb.gov.ua Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation. tubitak.gov.trnih.govresearchgate.net In breast and ovarian cancer cells (MCF-7 and SKOV-3), proteomic analysis following HQ treatment indicated the activation of ferroptosis pathways. researchgate.nettubitak.gov.tr HQ is suggested to activate the oxidative stress pathway and may further exacerbate the accumulation of intracellular lipid peroxides by reducing GPX4 expression and inhibiting ferroportin activity in ovarian cancer cells. frontiersin.org

Anti-Migratory Effects on Cancer Cell Lines

This compound has demonstrated significant anti-migratory effects on various cancer cell lines. researchgate.netnih.govpatsnap.comresearchgate.netbenthamdirect.com Studies on breast and ovarian cancer cells (MCF-7 and SKOV-3) showed a substantial decrease in migration capacity upon HQ treatment. researchgate.netnih.govgarvan.org.au HQ also exhibited a significant anti-migratory effect on hepatocellular carcinoma cells. nih.gov Research on non-small cell lung cancer cells (A549) and glioblastoma multiforme (GBM) cells also indicated that HQ treatment inhibited migration. nih.gov This inhibition of migration is a crucial aspect of HQ's potential to limit cancer progression and metastasis. researchgate.netnih.gov

Alteration of Gene and Protein Expression Profiles in Cancer Cells

This compound treatment leads to significant alterations in the gene and protein expression profiles of cancer cells. frontiersin.orgresearchgate.nettubitak.gov.trresearchgate.netresearchgate.netdntb.gov.uanih.govpatsnap.comresearchgate.netbenthamdirect.commdpi.com These changes are believed to underlie the observed cellular effects, including reduced proliferation, increased cell death, and decreased migration. researchgate.netnih.gov

A consistent finding across multiple studies is that this compound treatment downregulates genes involved in cell division and survival in cancer cells. tubitak.gov.trresearchgate.netdntb.gov.uanih.govpatsnap.comresearchgate.netbenthamdirect.commdpi.com In breast and ovarian cancer cells, HQ modulated the expression levels of genes required for cell division. researchgate.netnih.gov Similarly, in colon, pancreatic, hepatocellular, and non-small cell lung cancer cells, incubation with HQ resulted in the downregulation of genes involved in cell division and survival. researchgate.netnih.gov Proteomic analysis in MCF-7 cells identified CDK1, PSMB5, PSMC2, MCM2, MCM7, YWHAH, YWHAQ, and YWHAB proteins as low-abundant after HQ treatment, and these are involved in proliferation-related pathways. nih.govtubitak.gov.tr In SKOV-3 cells, RRM2, PSMD2, PSME2, COX2, COX4l1, and CDK6 proteins were found to be low-abundant and enriched in proliferation-related pathways. nih.govtubitak.gov.tr

Here is a table summarizing some downregulated proteins/genes and their associated cancer cell lines:

| Protein/Gene | Associated Cancer Cell Line(s) | Related Process(es) |

|---|---|---|

| CDK1 | MCF-7 (Breast) | Cell cycle, Proliferation |

| PSMB5 | MCF-7 (Breast) | Proliferation, Migration |

| PSMC2 | MCF-7 (Breast) | Proliferation, Apoptosis |

| MCM2 | MCF-7 (Breast) | Proliferation |

| MCM7 | MCF-7 (Breast) | Proliferation |

| YWHAH | MCF-7 (Breast) | Proliferation, Invasion |

| YWHAB | MCF-7 (Breast) | Viability, Invasion, Apoptosis |

| RRM2 | SKOV-3 (Ovarian) | DNA replication, DNA repair, Cell cycle, Proliferation |

| PSMD2 | SKOV-3 (Ovarian) | Proliferation |

| PSME2 | SKOV-3 (Ovarian) | Proliferation |

| CDK6 | SKOV-3 (Ovarian) | Proliferation |

Conversely, this compound treatment leads to the upregulation of genes functioning in cell cycle arrest and apoptosis. tubitak.gov.trresearchgate.netdntb.gov.uanih.govpatsnap.comresearchgate.netbenthamdirect.commdpi.com Studies on breast and ovarian cancer cells indicated that HQ treatment resulted in cell-cycle inhibition and apoptosis induction, plausibly due to upregulated tumor-suppressor genes and downregulated proto-oncogenes. nih.govgarvan.org.au In colon, pancreatic, hepatocellular, and non-small cell lung cancer cells, the expression level of genes functioning in cell cycle arrest and apoptosis was elevated upon HQ incubation. researchgate.netnih.gov

This compound has also been reported to modulate the expression level of genes required for DNA replication, DNA repair, and matrix-remodeling. researchgate.netnih.govresearchgate.net This modulation contributes to HQ's growth-limiting and anti-migratory roles in cancer cells. researchgate.netnih.gov For instance, RRM2, a protein found to be low-abundant in HQ-treated SKOV-3 cells, is essential for DNA replication and repair. nih.gov Alterations in DNA replication timing and 3D stability have been linked to epigenetic changes observed in cancers.

Modulation of Intracellular Signaling Pathways (e.g., PI3K-Akt, cAMP)

In silico analyses suggest that cancer-related pathways, including PI3K-Akt and cAMP signaling, may be potential targets of this compound. researchgate.net This putative targeting is thought to be possibly mediated by the inhibition of voltage-gated ion channels, as indicated by molecular docking studies. researchgate.net Further studies in the context of hepatocellular carcinoma cells have shown that a selective androgen receptor modulator (S4) can inhibit cancer cell growth, migration, proliferation, and induce apoptosis by negatively regulating the PI3K/AKT/mTOR signaling pathway. researchgate.net While this study focuses on S4, it highlights the relevance of the PI3K/AKT pathway in cellular processes that could be influenced by compounds like this compound. The PI3K/AKT pathway is known to regulate fundamental cellular processes such as transcription, translation, proliferation, growth, and survival. journalononcology.org Another study involving network pharmacology and metabolomics suggested that this compound might be involved in pathways including PI3K/Akt signaling. windows.net

Mitochondrial Dysfunction and Oxidative Stress Induction

Studies utilizing nanoencapsulated this compound (HQ-NP) on breast cancer cells have indicated that its mechanisms of action involve the induction of apoptosis and oxidative stress. researchgate.net These effects are also associated with the disruption of mitochondrial membrane potential. researchgate.net This suggests that this compound, particularly in a nanoencapsulated form, can impact mitochondrial function and induce cellular stress through oxidative mechanisms. While primarily investigated in cancer models, these findings provide insight into the potential cellular targets of this compound related to mitochondrial health and redox balance.

Antimicrobial Mechanisms in Bacterial Models (Hydroquinine/Dihydroquinine Focus)

Research into the antimicrobial properties of cinchona alkaloids has often focused on hydroquinine (B45883), also known as dihydroquinine. These studies have demonstrated direct antibacterial activities and the inhibition of bacterial virulence factors, particularly against multi-drug resistant pathogens.

Direct Bactericidal and Bacteriostatic Activities Against Multi-Drug Resistant Pathogens

Hydroquinine has demonstrated direct antibacterial activity, exhibiting both bactericidal (killing) and bacteriostatic (growth inhibiting) effects against several bacterial strains, including multi-drug resistant (MDR) Pseudomonas aeruginosa. nih.govmdpi.com Its efficacy has been reported against both drug-sensitive and MDR strains of P. aeruginosa. researchgate.netdrugtargetreview.comport.ac.uknih.gov Studies have determined the minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) of hydroquinine against various pathogens. nih.govmdpi.comresearchgate.net

Hydroquinine has shown efficacy against a range of clinically important bacteria, including Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. nih.govdrugtargetreview.comport.ac.uknews-medical.nethealthcarehygienemagazine.com

Specifically, hydroquinine has been shown to inhibit and kill clinical isolates of P. aeruginosa at MIC and MBC values of 2.50 mg/mL and 5.00 mg/mL, respectively. nih.govnu.ac.th Similar concentrations were effective against the P. aeruginosa ATCC 27853 reference strain. nih.gov The MIC and MBC values of hydroquinine against eight bacterial strains tested ranged from 650 to 2500 µg/mL and 1250 to 5000 µg/mL, respectively. researchgate.net Notably, the MBC values against P. aeruginosa strains were higher compared to other strains tested. mdpi.com

Hydroquinine has also shown antibacterial properties against Escherichia coli and Staphylococcus aureus. nih.gov While some studies on related hydroquinones did not show significant activity of the backbone compound hydroquinone (B1673460) against S. aureus, substituted hydroquinones did exhibit antibiofilm activity. nih.gov However, research focusing on hydroquinine specifically indicates its activity against S. aureus and E. coli. nih.govdrugtargetreview.comport.ac.uknews-medical.nethealthcarehygienemagazine.com

The following table summarizes some reported MIC and MBC values for hydroquinine:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Source |

|---|---|---|---|

| P. aeruginosa clinical isolates | 2500 | 5000 | nih.govnu.ac.th |

| P. aeruginosa ATCC 27853 | 2500 | 5000 | nih.gov |

| P. aeruginosa strains (range) | 650-2500 | 1250-5000 | researchgate.net |

| S. aureus, E. coli, P. aeruginosa (crude extract range) | 6250->12500 | >12500 | nih.govresearchgate.net |

Note: Some values are presented in mg/mL in the source and converted to µg/mL for consistency.

Inhibition of Bacterial Virulence Factors

Beyond direct killing or inhibition, hydroquinine has been shown to interfere with bacterial virulence factors, which are traits that contribute to a pathogen's ability to cause disease. researchgate.netdrugtargetreview.comport.ac.uknews-medical.netnih.govnu.ac.thnu.ac.thnih.govresearchgate.net

A key mechanism by which hydroquinine affects bacterial virulence is through the disruption of motility and flagellar assembly, particularly in P. aeruginosa. researchgate.netdrugtargetreview.comport.ac.uknews-medical.netnu.ac.thnu.ac.thnih.govresearchgate.netresearchgate.net

Studies using transcriptomic analysis have revealed that hydroquinine significantly alters the expression levels of virulence factors in P. aeruginosa. drugtargetreview.comport.ac.uknews-medical.netnih.gov Specifically, it has been found to downregulate flagellar-related genes. researchgate.netnih.govnu.ac.thnih.gov This downregulation of genes involved in constructing the flagellar assembly, such as flgK, flgH, flgC, and fliF, has been confirmed by RT-qPCR. nih.gov

Phenotypic analysis has corroborated these genetic findings, showing that hydroquinine treatment leads to a significant inhibition of bacterial motility. researchgate.netnih.govresearchgate.net This includes a reduction in both swimming and swarming motility functions in P. aeruginosa strains, including MDR strains. nu.ac.thnih.gov For instance, treatment with half the MIC of hydroquinine resulted in a 30–54% reduction in motility in P. aeruginosa. researchgate.netnih.govresearchgate.net This disruption of motility is considered an anti-virulence factor effect of hydroquinine. researchgate.netnih.gov

Reduction of Biofilm Formation and Adhesion

This compound has been shown to be effective in inhibiting P. aeruginosa adhesion and destroying pre-existing biofilms. nu.ac.thresearchgate.netmdpi.comdntb.gov.uanih.govnih.gov This effect is associated with the downregulation of genes related to adhesion. nu.ac.thresearchgate.netmdpi.comdntb.gov.uanih.govnih.govnu.ac.th Specifically, studies using RT-qPCR have shown that this compound at a concentration of 1.25 mg/mL significantly reduced the mRNA expression levels of adhesion-related genes such as cgrC, cheY, cheZ, fimU, and pilV in P. aeruginosa ATCC 27853. researchgate.netmdpi.comnih.govnih.gov Phenotypic analysis has corroborated these findings, demonstrating impaired biofilm formation in P. aeruginosa strains treated with this compound. nih.govnih.govnu.ac.th For instance, at half the minimum inhibitory concentration (MIC), this compound reduced biofilm mass formation in an MDR P. aeruginosa strain by a notable percentage. nih.gov

Here is a table summarizing the effect of this compound on the expression of adhesion-related genes:

| Gene | Fold Change (vs. untreated control) at 1.25 mg/mL this compound |

| cgrC | 0.05 ± 0.02 nih.gov |

| cheY | 0.16 ± 0.04 nih.gov |

| cheZ | 0.17 ± 0.06 nih.gov |

| fimU | 0.13 ± 0.10 nih.gov |

| pilV | 0.18 ± 0.03 nih.gov |

Suppression of Pyocyanin (B1662382) Production

This compound has also been observed to suppress the production of pyocyanin, a toxic blue secondary metabolite produced by P. aeruginosa that contributes to its virulence. nih.govnih.govnu.ac.thwikipedia.orgresearchgate.net Phenotypic analysis revealed that P. aeruginosa treated with this compound at half the MIC exhibited a reduction in pyocyanin production. nih.govnih.govnu.ac.th This suggests that this compound interferes with the mechanisms regulating the production of this virulence factor. nih.govnih.govnu.ac.th

Molecular Targeting of Bacterial Metabolic Pathways

Investigations into the molecular targets of this compound have identified its impact on essential bacterial metabolic processes. nih.govnu.ac.thresearchgate.netnih.gov One significant area of effect is the arginine deiminase (ADI) pathway. nih.govmdpi.comnu.ac.thresearchgate.netnih.govmdpi.com

Downregulation of Arginine Deiminase (ADI) Pathway Genes (arcA, arcB, arcC, arcD)

The ADI pathway is crucial for energy production in P. aeruginosa, particularly under anaerobic conditions. nih.gov this compound has been shown to significantly downregulate the expression of genes encoding the enzymes and transporter involved in this pathway. nih.govmdpi.comnu.ac.thresearchgate.netnu.ac.thnih.govmdpi.comdntb.gov.ua Specifically, at half the MIC, this compound treatment led to a significant downregulation of arcA (arginine deiminase), arcB (ornithine transcarbamylase), arcC (carbamate kinase), and arcD (arginine/ornithine antiporter) genes in P. aeruginosa. nih.govmdpi.comnu.ac.thresearchgate.netnu.ac.thnih.govmdpi.comdntb.gov.ua This downregulation was observed in both drug-sensitive and clinical MDR P. aeruginosa strains. nih.gov Molecular docking studies have identified potential interactions between this compound and proteins related to the ADI pathway, supporting the hypothesis that this pathway is a potential molecular target. nih.govnu.ac.thresearchgate.netnu.ac.thnih.govdntb.gov.ua

The following table illustrates the significant downregulation of ADI pathway genes in P. aeruginosa treated with this compound:

| Gene | Description | Relative Expression Level at ½ MIC this compound (vs. untreated control) |

| arcD | Arginine/ornithine antiporter | Significantly downregulated nih.govnu.ac.thresearchgate.netnu.ac.thnih.govmdpi.comdntb.gov.ua |

| arcA | Arginine deiminase | Significantly downregulated nih.govnu.ac.thresearchgate.netnu.ac.thnih.govmdpi.comdntb.gov.ua |

| arcB | Ornithine transcarbamylase | Significantly downregulated nih.govnu.ac.thresearchgate.netnu.ac.thnih.govmdpi.comdntb.gov.ua |

| arcC | Carbamate kinase | Significantly downregulated nih.govnu.ac.thresearchgate.netnu.ac.thnih.govmdpi.comdntb.gov.ua |

Synergistic Antimicrobial Effects with Other Agents

This compound has demonstrated synergistic effects when combined with certain antibiotics against P. aeruginosa. nih.govnu.ac.thresearchgate.netnih.govzenodo.orgsemanticscholar.org Notably, partial synergistic effects have been observed with ceftazidime (B193861) against clinical MDR P. aeruginosa strains. nih.govnu.ac.thresearchgate.netnih.govzenodo.orgsemanticscholar.org This suggests that this compound could potentially enhance the efficacy of existing antimicrobial treatments, particularly against resistant strains. nih.govnu.ac.thresearchgate.netnih.govzenodo.orgsemanticscholar.org

Bacterial Resistance Mechanisms: Overexpression of RND-Type Efflux Pumps

While this compound exhibits antimicrobial activity, studies have also indicated a bacterial resistance mechanism involving the overexpression of Resistance-Nodulation-Cell Division (RND)-type efflux pumps in P. aeruginosa upon exposure to this compound. nu.ac.ththemedicinemaker.commdpi.comnih.govresearchgate.net RND-type efflux pumps are a major family of efflux pumps in Gram-negative bacteria that contribute to multidrug resistance by expelling a wide range of substrates, including antibiotics and other chemicals, from the bacterial cell. mdpi.comnih.gov Transcriptomic analysis has shown that RND efflux pump transcripts were overexpressed in P. aeruginosa at half the MIC of this compound. nu.ac.thmdpi.comnih.govresearchgate.net Specifically, increased mRNA levels of the mexD and mexY genes, which encode components of RND efflux pumps, were identified in response to this compound. nu.ac.thmdpi.comnih.govresearchgate.net This suggests that the induction of these efflux pumps may be a bacterial response contributing to reduced susceptibility to this compound. nu.ac.thmdpi.comnih.govresearchgate.net

Here is a table showing the overexpression of mexD and mexY genes in P. aeruginosa treated with this compound:

| Gene | Efflux Pump System | Log2 Fold Change at ½ MIC this compound |

| mexD | MexCD-OprJ | Overexpressed nu.ac.thmdpi.comnih.govresearchgate.net |

| mexY | MexXY-(OprA) | Overexpressed nu.ac.thmdpi.comnih.govresearchgate.net |

Advanced Analytical and Computational Methodologies in Hydroquinidine Research

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Quantification

A combination of high-resolution mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy provides a powerful approach for the definitive structural identification of hydroquinidine (B1662865). Complementing these are liquid chromatography techniques, which are indispensable for its separation and quantification in various matrices.

High-Resolution Mass Spectrometry is a cornerstone technique for determining the elemental composition of this compound with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HR-MS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₂₀H₂₆N₂O₂), the theoretical exact mass is a critical parameter for its unambiguous identification. The high mass accuracy of HR-MS, often in the sub-parts-per-million (ppm) range, facilitates the confirmation of its molecular formula, a crucial step in structural elucidation.

| Parameter | Value | Source |

| Molecular Formula | C₂₀H₂₆N₂O₂ | Computed |

| Computed Monoisotopic Mass | 326.199428076 Da | PubChem. nih.gov |

| Ion Species | [M+H]⁺ | Experimental |

| Collision Cross Section (TW, calibrated) | 175.28 Ų | Ross et al. JASMS 2022. nih.gov |

This interactive table provides key mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed three-dimensional structure of this compound in solution. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework of the molecule. nih.gov The distinct chemical shifts, coupling constants, and signal multiplicities in the NMR spectra serve as a fingerprint for the molecule, allowing for the differentiation between this compound and its stereoisomers, such as hydroquinine (B45883). Two-dimensional NMR techniques, like COSY and HSQC, can further establish the connectivity between protons and carbons, providing definitive structural assignments.

| Nucleus | Technique | Application | Reference Source |

| ¹H | 1D NMR | Determination of proton chemical environments and coupling. | ChemicalBook. chemicalbook.comchemicalbook.com |

| ¹³C | 1D NMR | Elucidation of the carbon skeleton. | PubChem. nih.gov |

| ¹H-¹³C | 2D NMR (e.g., HSQC) | Correlation of directly bonded protons and carbons for structural assignment. | General Application |

This interactive table summarizes the application of different NMR techniques in this compound research.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands for its key functional groups, such as the O-H stretch from the alcohol group, C-H stretches from the aliphatic and aromatic portions, C=C and C=N stretching vibrations from the quinoline (B57606) ring system, and C-O stretching from the methoxy (B1213986) group. These characteristic bands provide confirmatory evidence of the compound's structure. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, often using a KBr wafer, are commonly employed for the analysis of solid samples. nih.gov

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | 3200-3600 | Alcohol |

| C-H Stretch (Aromatic) | 3000-3100 | Quinoline Ring |

| C-H Stretch (Aliphatic) | 2850-3000 | Ethyl and Quinuclidine (B89598) Ring |

| C=C / C=N Stretch | 1500-1650 | Quinoline Ring |

| C-O Stretch | 1000-1300 | Methoxy Group, Alcohol |

This interactive table outlines the characteristic infrared absorption bands for the functional groups in this compound.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, identification, and quantification of this compound in complex mixtures, such as pharmaceutical formulations and biological samples. nih.gov Reversed-phase HPLC, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is the most common mode of separation. The retention time of this compound under specific chromatographic conditions is a key parameter for its identification. Method validation according to regulatory guidelines (e.g., ICH) ensures the reliability of the analytical procedure, assessing parameters such as linearity, accuracy, precision, and robustness. ijnrd.orgjidps.com

A typical HPLC method for the analysis of cinchona alkaloids might employ a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile, with detection at a specific UV wavelength. jidps.com The retention time for this compound would be distinct from its related alkaloids under optimized conditions.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the quantification of this compound, particularly at low concentrations in complex matrices like plasma. nih.govresearchgate.net After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in positive mode. The precursor ion corresponding to protonated this compound ([M+H]⁺) is selected in the first mass analyzer and then fragmented in a collision cell. Specific product ions are then monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), ensures high specificity and minimizes interference from other components in the sample. farmaciajournal.com

| Parameter | Typical Value/Condition |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | 327.2 |

| Product Ions (m/z) | Dependent on collision energy, e.g., 184, 253, 307 for quinidine (B1679956). researchgate.net |

| Linearity Range | e.g., 0.33 - 13.26 µg/mL (for quinidine). farmaciajournal.com |

| Intra-day/Inter-day Precision (CV%) | < 15% |

| Accuracy (Bias %) | Within ± 15% |

This interactive table presents typical parameters for the LC-MS/MS quantification of cinchona alkaloids like this compound.

Diode Array Detection (DAD), also known as a photodiode array (PDA) detector, is a powerful tool used in conjunction with HPLC. researchgate.net Unlike a standard UV-Vis detector that monitors absorbance at a single wavelength, a DAD acquires spectra across a range of wavelengths simultaneously. This provides several advantages for the analysis of this compound. It allows for the selection of the optimal detection wavelength for maximum sensitivity and can also be used to assess peak purity by comparing spectra across a single chromatographic peak. The UV spectrum of this compound, with its characteristic absorption maxima due to the quinoline chromophore, can be used for its identification and quantification. The ability to obtain full spectral data aids in distinguishing this compound from co-eluting impurities that may have different UV spectra. semanticscholar.orgmdpi.com

Solid Phase Extraction (SPE) for Sample Preparation

Solid Phase Extraction (SPE) is a widely utilized technique for the preparation and purification of samples prior to chromatographic analysis. scharlab.comresearchgate.net This method is favored over traditional liquid-liquid extraction due to its simplicity, higher throughput, robustness, and reduced solvent consumption. researchgate.net The fundamental principle of SPE involves the partitioning of analytes between a solid stationary phase and a liquid mobile phase. scharlab.com

The SPE process typically consists of four main steps:

Conditioning: The sorbent within the SPE cartridge is activated with a suitable solvent to ensure reproducible interaction with the sample. scharlab.com

Loading: The sample is passed through the conditioned cartridge, where the analytes of interest are retained on the solid phase. scharlab.com

Washing: Interfering substances and impurities are removed by washing the cartridge with a specific solvent that does not elute the analytes. researchgate.net

Elution: The retained analytes are recovered by passing a solvent that disrupts their interaction with the sorbent. researchgate.net

While specific applications of SPE for this compound are not extensively detailed in the provided search results, the methodology is standard for related compounds like quinidine. For instance, automated on-line SPE systems have been successfully used for the determination of quinidine in plasma samples, achieving high extraction recoveries in the range of 97.1-99.4%. nih.gov The selection of the appropriate sorbent material, such as reversed-phase C8 or C18, is crucial for optimizing the retention and elution of the target compound. researchgate.netnih.gov

In Vitro Cellular and Molecular Assays for Functional Characterization

Cell Viability and Proliferation Assays (e.g., MTT, CFSE CellTrace)

Assessing the impact of this compound on cell viability and proliferation is a fundamental step in characterizing its potential as an anti-cancer agent. Commonly employed methods include the MTT and CFSE CellTrace assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of their viability. sigmaaldrich.comnih.gov Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the quantity of which is proportional to the number of living cells. sigmaaldrich.comyoutube.com This assay has been utilized to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, including breast (MCF-7), ovarian (SKOV-3), colon (HCT-8), pancreatic, and hepatocellular carcinoma cells. researchgate.netresearchgate.net

The Carboxyfluorescein succinimidyl ester (CFSE) CellTrace assay is a fluorescence-based method used to monitor cell proliferation by tracking cell divisions. nih.govthermofisher.com The CFSE dye is taken up by cells and its fluorescence is halved with each cell division, allowing for the visualization of distinct generations of proliferating cells via flow cytometry. thermofisher.com Studies have employed the CFSE assay to demonstrate the antiproliferative effects of this compound on MCF-7 breast cancer cells. nih.gov

Clonogenic and Tumorigenicity Assays

The ability of cancer cells to form colonies and grow in an anchorage-independent manner are hallmarks of their tumorigenic potential. Clonogenic and tumorigenicity assays are therefore critical in evaluating the anti-cancer efficacy of this compound.

The clonogenic assay , or colony formation assay, assesses the ability of a single cell to undergo unlimited division and form a colony. This assay has been used to demonstrate that this compound significantly reduces the colony-forming ability of various cancer cells, including breast, ovarian, colon, pancreatic, and hepatocellular carcinoma cell lines. researchgate.netnih.gov

Tumorigenicity assays , such as the soft agar (B569324) assay, evaluate the capacity of cells to grow in an anchorage-independent environment, a characteristic of transformed cells. Research has shown that this compound treatment significantly reduces both the number and size of spheroids formed by cancer cells in these assays. researchgate.netnih.gov For instance, in MCF-7 breast cancer cells, this compound treatment led to a 3.14-fold reduction in the number and a 2-fold reduction in the size of formed spheroids. researchgate.netnih.gov

Cell Migration Assays (e.g., Wound Healing, Scratch-Wound Assay)

Cell migration is a crucial process in cancer metastasis. The wound healing or scratch-wound assay is a straightforward and widely used method to investigate cell migration in vitro. nih.govnih.gov In this assay, a "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the wound is monitored over time. nih.govfrontiersin.org

Studies have utilized the wound healing assay to demonstrate the anti-migrative effects of this compound. In breast cancer cells (MCF-7), treatment with this compound resulted in a 1.6-fold reduction in migration capacity. nih.gov Similarly, this compound has been shown to have a significant anti-migrative effect on hepatocellular carcinoma cells. researchgate.net

Apoptosis Detection Assays (e.g., Annexin-V)

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents can eliminate tumor cells. The Annexin-V assay is a widely used method for detecting early-stage apoptosis. nih.govnih.gov During apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. nih.govcellsignal.com Annexin-V is a protein that has a high affinity for PS and, when conjugated to a fluorescent label like FITC, can be used to identify apoptotic cells via flow cytometry. nih.govresearchgate.net

Research has consistently shown that this compound induces apoptosis in various cancer cell lines. In MCF-7 breast cancer cells, the number of apoptotic cells was 2.2-fold higher in the this compound-treated group compared to the control. nih.gov Annexin-V assays have also confirmed the pro-apoptotic effects of this compound in pancreatic and liver cancer cells. researchgate.net

Gene Expression Profiling (e.g., RT-qPCR, RNA Sequencing)

To understand the molecular mechanisms underlying the anti-cancer effects of this compound, researchers employ gene expression profiling techniques such as Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) and RNA Sequencing (RNA-Seq). mdpi.comyoutube.com

RT-qPCR is a sensitive technique used to measure the expression levels of specific genes of interest. Studies have used qPCR to show that this compound treatment leads to the downregulation of genes involved in cell division and survival, while upregulating genes that function in cell cycle arrest and apoptosis. researchgate.netbenthamscience.com

RNA Sequencing (RNA-Seq) is a high-throughput sequencing method that provides a comprehensive and unbiased view of the entire transcriptome. nih.govnih.gov While specific RNA-Seq data for this compound treatment was not detailed in the provided search results, proteomics analysis, a related large-scale approach, has been used to identify differentially abundant proteins in this compound-treated breast and ovarian cancer cells. nih.govnih.gov This analysis revealed the suppression of cell cycle-related processes and the activation of apoptosis pathways, corroborating the findings from cellular assays. nih.gov For example, in MCF-7 cells treated with this compound, proteins such as CDK1, PSMB5, and MCM2 were found to be in low abundance. researchgate.netnih.gov

Table of Research Findings on the In Vitro Effects of this compound

| Assay Type | Cell Line(s) | Key Finding | Reference |

|---|---|---|---|

| MTT Assay | MCF-7, SKOV-3, HCT-8, Pancreatic, Hepatocellular | Determined IC50 values and cytotoxicity. | researchgate.netresearchgate.net |

| CFSE CellTrace Assay | MCF-7 | Demonstrated antiproliferative effects. | nih.gov |

| Clonogenic Assay | Breast, Ovarian, Colon, Pancreatic, Hepatocellular | Significantly reduced colony-forming ability. | researchgate.netnih.gov |

| Tumorigenicity Assay | MCF-7 | 3.14-fold reduction in spheroid number; 2-fold reduction in spheroid size. | researchgate.netnih.gov |

| Wound Healing Assay | MCF-7, Hepatocellular | 1.6-fold reduction in migration in MCF-7; significant anti-migrative effect in hepatocellular carcinoma cells. | researchgate.netnih.gov |

| Annexin-V Apoptosis Assay | MCF-7, Pancreatic, Liver | 2.2-fold increase in apoptotic cells in MCF-7; promoted apoptosis in pancreatic and liver cancer cells. | researchgate.netnih.gov |

| RT-qPCR | Colon, Pancreatic, Hepatocellular, Non-small cell lung cancer | Downregulation of cell division/survival genes; upregulation of cell cycle arrest/apoptosis genes. | researchgate.netbenthamscience.com |

| Proteomics (related to Gene Expression) | MCF-7, SKOV-3 | Suppression of cell cycle-related proteins (e.g., CDK1, PSMB5, MCM2) and activation of apoptosis pathways. | researchgate.netnih.govnih.gov |

Proteomic Analysis for Protein Expression Alterations

Proteomic analysis is a powerful methodology used to investigate the effects of a compound on the entire set of proteins (the proteome) within a cell or tissue, providing insights into its mechanism of action. In the context of this compound research, quantitative proteomics can be employed to identify alterations in protein expression following treatment. This approach typically involves techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins simultaneously. mdpi.comnih.gov By comparing the proteomes of this compound-treated samples with untreated controls, researchers can identify specific proteins that are either upregulated or downregulated.

The process begins with the extraction and digestion of proteins from cell lysates into smaller peptides, which are then analyzed by LC-MS/MS. sci-hub.semdpi.com Software algorithms are used to process the mass spectrometry data to identify the peptides and, by extension, the proteins they originated from, and to calculate their relative abundance in each sample. mdpi.com

Subsequent cellular pathway analysis of the differentially expressed proteins can reveal which biological processes are most affected by this compound. mdpi.com For instance, if proteins involved in cellular metabolism or autophagy are significantly altered, it suggests that this compound may exert its effects through these pathways. mdpi.com Identifying these protein expression dynamics helps to pinpoint potential molecular targets and elucidate the broader biological impact of the compound. mdpi.com

Below is a table representing hypothetical data from a quantitative proteomic analysis, illustrating the types of changes that could be observed in response to this compound treatment.

| Protein Name | Gene Symbol | Fold Change (Treated vs. Control) | Function/Pathway |

|---|---|---|---|

| Next to BRCA1 gene 1 protein | NBR1 | -1.8 | Autophagy |

| GABA receptor-associated protein-like 2 | GABARAPL2 | -2.1 | Autophagy |

| Nesprin-2 | SYNE2 | -1.5 | Nuclear Integrity, Cell Invasion |

| Protein-S-isoprenylcysteine O-methyltransferase | ICMT | -1.3 | Protein Processing |

| Mitogen-activated protein kinase 8 | MAPK8 | +1.6 | Signal Transduction, Apoptosis |

Flow Cytometry-Based Assays

Flow cytometry is a versatile, high-throughput technique that measures and analyzes the physical and chemical characteristics of single cells or particles as they pass through a laser beam. crownbio.com In this compound research, flow cytometry-based assays can be applied to investigate a wide range of cellular responses with high precision. crownbio.com This technology allows for the simultaneous analysis of multiple parameters on a cell-by-cell basis within heterogeneous populations. crownbio.com

Applications in drug discovery include assessing cell health (viability, apoptosis, and necrosis), analyzing the cell cycle, quantifying the expression of intracellular and cell-surface proteins, and measuring cellular functions. crownbio.commdpi.com For example, researchers could use flow cytometry to study the effects of this compound on immune cell populations. crownbio.com By staining cells with fluorescently labeled antibodies specific to cell-surface markers (e.g., CD4, CD8 on T-cells), one can quantify changes in the frequency of these cell subsets after treatment. mdpi.com